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Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu

Cat. No.: B1598598
CAS No.: 86879-15-4
M. Wt: 1258.4 g/mol
InChI Key: LUDRVHYYGCOVDX-UHFFFAOYSA-N
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Description

Historical Context of Peptide Research and Discovery Methodologies

The journey of peptide research began over a century ago, marking a significant evolution in our understanding of biological processes. In 1902, the discovery of secretin as a chemical messenger that travels through the blood to stimulate pancreatic secretion pioneered the field of endocrinology and the functional role of peptides. creative-peptides.com This was followed by the groundbreaking isolation of insulin (B600854) in 1921, the first peptide to be used therapeutically, which revolutionized diabetes treatment and laid the foundation for peptide-based drug development. hfwlongevity.com

Early progress was characterized by the challenging work of isolation and sequencing. A major milestone was achieved in 1953 when Vincent du Vigneaud determined the amino acid sequence of oxytocin (B344502) and successfully synthesized it, becoming the first peptide hormone to be artificially produced. creative-peptides.comyoutube.com This success spurred further research, leading to the identification of other critical peptides like vasopressin and growth hormone-releasing factors. hfwlongevity.com

A paradigm shift in peptide science occurred in the late 1950s with Robert Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS). creative-peptides.comyoutube.com This technique dramatically simplified and accelerated the creation of peptides in the laboratory, enabling researchers to produce synthetic peptides and their analogs for pharmacological studies. youtube.comamsbiopharma.com

In recent decades, discovery methodologies have become increasingly sophisticated. Modern approaches include the screening of vast peptide libraries, such as those generated by phage display and mRNA display, to identify novel peptide ligands for specific biological targets. nih.gov Furthermore, the rise of computational methods and artificial intelligence has enabled the de novo design of peptides with desired therapeutic properties, moving beyond naturally occurring sequences to engineer molecules with enhanced stability and bioactivity. nih.govfrontiersin.org

Significance of Bioactive Peptides in Biomedical Sciences

These peptides are involved in a vast array of physiological processes and can influence the digestive, endocrine, cardiovascular, immune, and nervous systems. oup.com They are often encrypted within the structure of larger proteins in food sources like milk, eggs, and marine organisms, and are released and activated during enzymatic digestion or food processing. nih.govmdpi.com

The diverse functions of bioactive peptides have made them a focal point in biomedical research and development. nih.gov They are investigated for a wide range of health benefits, including antihypertensive, antimicrobial, antioxidant, immunomodulatory, and anticancer effects. nih.govnews-medical.net Because they can interact with and activate various receptors throughout the body, they can modulate processes like blood pressure regulation, immune response, and cell growth. healthline.com This versatility has led to their increasing use in the development of functional foods, nutraceuticals, and pharmaceutical drugs aimed at preventing or treating chronic diseases. nih.govnews-medical.net

Overview of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu within the Landscape of Angiotensin-Related Peptides

The peptide this compound is structurally classified as a decapeptide analog of angiotensin. Its sequence aligns closely with [Val5]-Angiotensin I, a known angiotensin variant. peptide.co.jp The core of the renin-angiotensin system (RAS) involves the enzymatic cleavage of the precursor protein angiotensinogen (B3276523) to form the decapeptide Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu). nih.govchemicalbook.com This is subsequently converted by Angiotensin-Converting Enzyme (ACE) into the highly active octapeptide Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), a potent vasoconstrictor. nih.gov

The subject peptide, this compound, shares the first eight amino acids with [Asn1,Val5]-Angiotensin II, an octapeptide amide. peptide.co.jpchemicalbook.com However, the final two amino acids (Asn-Leu) at the C-terminus differ from the His-Leu found in Angiotensin I. This distinction is critical, as ACE specifically recognizes and cleaves the His-Leu dipeptide. nih.gov The substitution with Asn-Leu suggests that this peptide may be a poor substrate for ACE, potentially altering its metabolic fate and biological activity compared to native Angiotensin I.

The biological effects of angiotensin peptides are mediated primarily through their interaction with AT1 and AT2 receptors, with different peptides showing varying affinities for these targets. portlandpress.com Angiotensin II is the principal ligand, exerting strong effects through the AT1 receptor. nih.gov Other fragments, such as Angiotensin-(1-7), often have opposing, beneficial effects. portlandpress.com The structural variations in this compound compared to other angiotensins are likely to result in a unique pharmacological profile.

Table 1: Comparison of Amino Acid Sequences of Angiotensin-Related Peptides

PeptideAmino Acid SequenceLengthKey Features
This compoundThis compound10[Val5] analog; C-terminal Asn-Leu differs from Angiotensin I. chembk.comchemicalbook.com
Angiotensin I (Human)Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu10Precursor to Angiotensin II; cleaved by ACE. nih.gov
[Val5]-Angiotensin I (Bovine)Asp-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu10Bovine form of Angiotensin I. peptide.co.jp
Angiotensin II (Human)Asp-Arg-Val-Tyr-Ile-His-Pro-Phe8Primary active peptide of the RAS; potent vasoconstrictor. researchgate.net
[Asn1,Val5]-Angiotensin IIAsn-Arg-Val-Tyr-Val-His-Pro-Phe8An octapeptide amide analog. peptide.co.jpchemicalbook.com
Angiotensin-(1-7)Asp-Arg-Val-Tyr-Ile-His-Pro7Often counter-regulates Angiotensin II effects. portlandpress.com

The investigation of specific peptide sequences, such as this decapeptide, is driven by the quest to understand structure-activity relationships and to discover novel therapeutic agents. ias.ac.innih.gov By systematically altering the amino acid sequence of a known bioactive peptide, researchers can identify which residues are critical for its function and which can be modified to enhance its properties. nih.gov

The rationale for synthesizing and studying a decapeptide like this compound includes:

Probing Enzyme-Substrate Interactions : As noted, the altered C-terminus makes it an interesting tool to study the substrate specificity of ACE and other peptidases within the RAS.

Developing Receptor Antagonists : Modifications to a native peptide can convert it from an agonist (a molecule that activates a receptor) to an antagonist (a molecule that blocks a receptor). Investigating analogs is a common strategy for developing new drugs, such as angiotensin receptor blockers (ARBs). nih.gov

Improving Pharmacological Properties : Scientists design novel peptide sequences to create molecules with improved stability against enzymatic degradation, higher selectivity for a specific receptor, or a longer duration of action in the body. frontiersin.orgacs.org

Discovery of Novel Bioactivities : The exploration of novel peptide structures, whether through rational design or isolation from natural sources, can lead to the discovery of compounds with entirely new biological activities, such as antimicrobial or myotropic (muscle-contracting) effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H87N17O14 B1598598 Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu CAS No. 86879-15-4

Properties

IUPAC Name

2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H87N17O14/c1-30(2)22-43(58(89)90)73-52(83)41(27-46(62)79)69-51(82)39(23-33-12-8-7-9-13-33)70-54(85)44-15-11-21-76(44)57(88)42(25-35-28-65-29-67-35)72-56(87)48(32(5)6)75-53(84)40(24-34-16-18-36(77)19-17-34)71-55(86)47(31(3)4)74-50(81)38(14-10-20-66-59(63)64)68-49(80)37(60)26-45(61)78/h7-9,12-13,16-19,28-32,37-44,47-48,77H,10-11,14-15,20-27,60H2,1-6H3,(H2,61,78)(H2,62,79)(H,65,67)(H,68,80)(H,69,82)(H,70,85)(H,71,86)(H,72,87)(H,73,83)(H,74,81)(H,75,84)(H,89,90)(H4,63,64,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDRVHYYGCOVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H87N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400204
Record name Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86879-15-4
Record name Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Origin and Endogenous Context of Asn Arg Val Tyr Val His Pro Phe Asn Leu

Identification and Isolation Methodologies from Biological Matrices

The detection and quantification of Angiotensin I and its related peptides in biological samples such as plasma, kidney cortex, and adipose tissue present a significant challenge due to their low abundance. nih.govresearchgate.net Researchers have developed highly sensitive methods to overcome these difficulties. Liquid chromatography-mass spectrometry (LC/MS) is a primary technique used for this purpose. nih.gov This method allows for the separation of peptides from complex biological mixtures on a C18 column, followed by detection with a mass analyzer, which identifies the peptides based on their retention time, accurate mass, and isotope pattern. nih.govresearchgate.net

Another powerful technique is matrix-assisted laser desorption ionization-time-of-flight (MALDI-TOF) mass spectrometry, which can be used for molecular imaging. nih.gov This method allows for the visualization of the spatial distribution and metabolism of angiotensin peptides directly on tissue sections, such as from the kidney. nih.gov For instance, researchers have incubated kidney sections with Angiotensin II and used MALDI imaging to detect and map the formation of its metabolites, Angiotensin III and Angiotensin-(1-7). nih.gov

Challenges in identification arise from the biological matrix itself, which can interfere with the ionization of low-abundance molecules. nih.govnih.gov The recovery of angiotensin peptides can be significantly lower from a biological matrix compared to a pure solution, a phenomenon attributed to ionization competition or the binding of peptides to other biological molecules. nih.gov To ensure accurate quantification, a protease inhibitor cocktail is often added to blood samples immediately after collection to prevent the degradation of the peptides. plos.org

Table 1: Methodologies for Angiotensin Peptide Identification

MethodologyPrincipleApplication ExampleKey Findings/ChallengesReference
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates peptides based on physicochemical properties, followed by mass-based detection and quantification.Quantifying Ang II and Ang-(1-7) in mouse kidney, adipose tissue, urine, and plasma.Lower limit of quantitation can reach 10 pg/mg. Matrix effects can cause a >10-fold loss in sensitivity. nih.govresearchgate.net
Matrix-Assisted Laser Desorption Ionization (MALDI) ImagingMeasures the mass-to-charge ratio of molecules from a tissue section, allowing for spatial mapping.Determining the distribution of Ang II metabolites in mouse kidney sections.Identified Ang III and Ang-(1-7) as major products of Ang II metabolism in the kidney. Endogenous levels are often below the detection limit. nih.gov
Immuno-fluorescence AssayUses antibodies to detect the presence and location of specific peptides.Confirmed the endogenous presence of ANG-(4-10), ANG-(5-10), and ANG-(6-10) in human plasma.Provides qualitative and localization data, complementing mass spectrometry. plos.orgnih.gov

Precursor Protein Processing and Enzymatic Cleavage Pathways

The biosynthesis of angiotensin peptides is a multi-step enzymatic cascade that begins with the precursor protein, angiotensinogen (B3276523). reactome.orgwikipedia.org Angiotensinogen is an α-2-globulin synthesized primarily by the liver, but also in other tissues, and released into the circulation. reactome.orgnih.gov

The first and rate-limiting step in the cascade is the cleavage of angiotensinogen by renin, an aspartyl protease secreted by the kidneys. reactome.orgwikipedia.org Renin specifically cleaves the peptide bond between Leucine (Leu) and Valine (Val) residues at the N-terminus of angiotensinogen to produce the inactive decapeptide, Angiotensin I (Ang-(1-10)). wikipedia.orgahajournals.org

Once formed, Ang-(1-10) serves as a substrate for several other enzymes, leading to a variety of bioactive and inactive fragments. ahajournals.org The most well-known pathway involves the angiotensin-converting enzyme (ACE), which removes the C-terminal dipeptide (His-Leu) from Ang-(1-10) to form the potent octapeptide, Angiotensin II (Ang-(1-8)). reactome.orgwikipedia.org However, this is not the only fate of Ang-(1-10). Other enzymes, such as chymase and neprilysin (NEP), can also process it. ahajournals.orgresearchgate.net Furthermore, aminopeptidases can act on the N-terminus of Ang-(1-10), initiating an alternative processing pathway that generates peptides like Ang-(2-10) and Ang-(3-10). plos.orgnih.govnih.gov

Table 2: Key Enzymes in Angiotensin I Processing

EnzymeSubstrateProduct(s)Significance of PathwayReference
ReninAngiotensinogenAngiotensin I (Ang-(1-10))Initiates the entire RAS cascade; rate-limiting step. reactome.orgwikipedia.orgahajournals.org
Angiotensin-Converting Enzyme (ACE)Angiotensin I (Ang-(1-10))Angiotensin II (Ang-(1-8))The "classical" pathway for generating the primary effector peptide of the RAS. reactome.orgwikipedia.orgresearchgate.net
ChymaseAngiotensin I (Ang-(1-10))Angiotensin II (Ang-(1-8))An alternative, ACE-independent pathway for Ang II formation, important in certain tissues like the heart. reactome.orgresearchgate.net
Neprilysin (NEP)Angiotensin I (Ang-(1-10))Angiotensin-(1-7)Forms Ang-(1-7), a peptide that often counteracts the effects of Ang II. researchgate.netresearchgate.net
Aminopeptidase A (APA)Angiotensin I (Ang-(1-10))Angiotensin-(2-10)Initiates an N-terminal processing cascade, bypassing direct Ang II formation. ahajournals.orgnih.gov
Aminopeptidase N (APN)Ang-(3-10), Ang-(4-10), Ang-(5-10)Successive N-terminal cleavage, ultimately producing Ang-(6-10).Continues the N-terminal processing pathway initiated by other aminopeptidases. plos.orgnih.govnih.gov

Tissue and Subcellular Distribution of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu and Related Peptides

While initially conceived as a circulating endocrine system, it is now established that the Renin-Angiotensin System operates locally within numerous tissues. nih.govnih.gov These local or "tissue" RAS (tRAS) have been identified in the heart, blood vessels, kidneys, brain, pancreas, and periodontal tissue. nih.govresearchgate.netplos.org The components of the RAS, including angiotensinogen and the enzymes required for angiotensin peptide synthesis, are expressed in these tissues, allowing for localized production and action. nih.gov This local synthesis results in specific combinations of angiotensin peptides that can exert paracrine or autocrine effects, contributing to tissue-specific physiology and homeostasis. researchgate.net

For example, the heart possesses all the necessary components for a local RAS, where Ang II can be generated independently of the circulating system. nih.gov This local cardiac RAS is implicated in processes like cardiac hypertrophy and fibrosis. nih.govnih.gov Similarly, the brain has a local RAS that is thought to be independent of the systemic one, with brain-specific enzymes like cathepsin G contributing to local Ang II production. nih.gov

Research has also delved into the subcellular distribution of angiotensin peptides. High-resolution imaging and immunocytochemistry have localized Angiotensin II not only at the cell surface but also within intracellular compartments. ahajournals.org Ang II immunoreactivity has been detected in the cytoplasm, within vesicle-like structures, in mitochondria, and notably, within the cell nucleus, particularly in the transcriptionally active euchromatin. ahajournals.org This nuclear localization suggests that angiotensin peptides may have direct roles in regulating gene transcription, representing an intracrine signaling pathway. nih.govahajournals.org

Endogenous Regulatory Mechanisms Governing Peptide Biosynthesis and Catabolism

The activity of the Renin-Angiotensin System is tightly regulated at multiple levels to maintain physiological balance. The synthesis of Ang-(1-10) is primarily controlled by the secretion of renin from the juxtaglomerular cells of the kidney. wikipedia.org Renin release is stimulated by factors such as a drop in blood pressure, reduced sodium delivery to the distal tubule, and sympathetic nervous system activity. wikipedia.org

The catabolism of Ang-(1-10) and the subsequent balance between different angiotensin peptides are governed by the relative activities of various peptidases. ahajournals.orgresearchgate.net A critical regulatory axis is the balance between ACE and ACE2. While ACE primarily converts Ang-(1-10) to the pro-inflammatory and vasoconstrictive Ang II, ACE2 degrades Ang II into Ang-(1-7), a peptide with generally opposing vasodilatory and anti-inflammatory actions. researchgate.netplos.org This balance between the "pressor" arm (ACE/Ang II) and the "depressor" arm (ACE2/Ang-(1-7)) is crucial for cardiovascular homeostasis. ahajournals.orgahajournals.org

Furthermore, the system is subject to feedback regulation. Some angiotensin peptides can act as endogenous inhibitors of the enzymes that metabolize them. portlandpress.com For example, it has been proposed that Angiotensin-(1-9), a product of ACE2 action on Ang-(1-10), may act as a competitive inhibitor of ACE, thereby limiting the production of Ang II. portlandpress.com The activity of various aminopeptidases and carboxypeptidases also contributes to the precise cocktail of angiotensin peptides present in circulation and in tissues at any given time, ensuring a complex and nuanced regulatory network. plos.orgresearchgate.net

Structure Activity Relationship Sar and Conformational Analysis of Asn Arg Val Tyr Val His Pro Phe Asn Leu

Primary Sequence Determinants of Biological Activity

The primary sequence of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu is a critical determinant of its biological activity, primarily as a substrate for Angiotensin-Converting Enzyme (ACE). nih.gov The conversion of this decapeptide to the potent vasoconstrictor Angiotensin II involves the cleavage of the C-terminal dipeptide, His-Leu. nih.gov

Studies have highlighted the importance of specific residues for ACE recognition and cleavage. For instance, quantitative structure-activity relationship (QSAR) studies on various peptides have shown that for potent ACE inhibition, the C-terminus residue plays a significant role. nih.gov While this compound is a substrate rather than an inhibitor, the principles of molecular recognition are related. For tripeptide inhibitors, aromatic amino acids are favored at the C-terminus, hydrophobic amino acids at the N-terminus, and positively charged residues in the middle position. nih.govgenscript.com

Elucidation of Secondary and Tertiary Structure by Spectroscopic Methods

Spectroscopic techniques have been instrumental in elucidating the conformational properties of this compound in solution.

Proton NMR (¹H-NMR) studies have provided significant insights into the solution conformation of angiotensin peptides. nih.govacs.org Research on [Asn1, Val5] angiotensin I in aqueous solution has revealed the existence of more than one conformation, particularly at higher pH levels. nih.gov This conformational heterogeneity is attributed to the cis-trans isomerism of the proline residue at position 7 (Pro7). nih.gov Carbon-13 NMR has confirmed that the major conformation features Pro7 in the trans form, while a minor conformation (approximately 12%) has Pro7 in the cis form. nih.gov

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, have been employed to define the three-dimensional shape of related angiotensin peptides by identifying through-bond and through-space correlations between protons. acs.orgnih.gov These studies help in determining the spatial proximity of amino acid residues, which is crucial for building a conformational model.

TechniqueKey FindingAffected ResidueReference
Proton NMR (¹H-NMR)Existence of major and minor conformations at pH > 6.5.Pro7 nih.gov
Carbon-13 NMRMajor conformation is trans, minor is cis.Pro7 nih.gov
2D NMR (COSY, TOCSY, NOESY)Provides constraints for 3D structure determination.Full Peptide acs.org

Circular dichroism (CD) spectroscopy is a valuable tool for investigating the secondary structure of peptides and proteins in solution. wikipedia.org CD studies on angiotensin analogues have shown that the primary sequence and solvent environment significantly affect the peptide's conformation. nih.gov For angiotensin II analogues, substitutions at positions like Asp1, Pro7, and Phe8 were found to alter the backbone conformation. nih.gov While specific CD data for this compound is not extensively detailed in the provided context, the principles derived from studies of its analogues are applicable. The CD spectrum of a peptide in the far-UV region (190-250 nm) can reveal the presence of secondary structural elements like α-helices, β-sheets, and random coils. wikipedia.org

While obtaining a crystal structure of the flexible this compound peptide alone is challenging, X-ray crystallography of its target enzyme, ACE, in complex with inhibitors provides invaluable information about the binding pocket and the conformation of bound ligands. nih.gov The crystal structure of human ACE complexed with the inhibitor lisinopril (B193118) revealed a deep central cavity containing the active site. nih.gov This structure shows that the binding site is a zinc metallopeptidase domain with a characteristic HExxH motif. portlandpress.com Although this is an inhibitor complex, it provides a model for how the substrate, this compound, might dock into the active site before cleavage. The first full-length structures of human ACE, determined by cryo-electron microscopy (cryo-EM), have further revealed the dynamic nature of the enzyme, which is crucial for understanding substrate binding and processing. technologynetworks.com

Molecular Dynamics Simulations and Computational Modeling of Peptide Conformation and Binding

Molecular dynamics (MD) simulations and computational modeling are powerful tools for exploring the conformational landscape of peptides and their interactions with target proteins. nih.gov MD simulations of ACE have provided insights into the conformational changes that occur upon ligand binding, supporting a combination of "induced-fit" and "pre-existing equilibrium" models. mdpi.com These simulations can model how this compound approaches and binds to the ACE active site.

Computational methods like alanine (B10760859) scanning mutagenesis simulations can identify energetic "hotspots" in the binding interface. nih.govplos.org These studies help to quantify the contribution of individual amino acid residues of the peptide to the binding affinity with its target. Parameters such as root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent-accessible surface area (SASA) are calculated from MD trajectories to assess the stability and conformational changes of the peptide-protein complex. nih.govnih.gov

ParameterDescriptionApplication to this compound
RMSD (Root-Mean-Square Deviation)Measures the average distance between the atoms of superimposed structures.Assesses the stability of the peptide's conformation when bound to its target. nih.gov
Rg (Radius of Gyration)Indicates the compactness of the peptide structure.Changes in Rg can signify conformational rearrangements upon binding. nih.gov
SASA (Solvent Accessible Surface Area)The surface area of the peptide that is accessible to a solvent.Can indicate changes in hydrophobicity and the extent of the binding interface. plos.org

Identification of Pharmacophores and Key Residues for Target Recognition

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling for ACE inhibitors, often based on the crystal structures of ACE-ligand complexes, helps in designing new and more potent inhibitors. tandfonline.comsciencebiology.orgsciencebiology.org These models typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and a zinc-binding group.

For the substrate this compound, the key residues for recognition by ACE are located at the C-terminus, which fits into the active site. The enzyme's active site contains subsites (S1, S1', and S2') that accommodate the C-terminal residues of the peptide. researchgate.net The interaction with these subsites and the catalytic zinc ion is crucial for the hydrolysis of the Phe-Asn bond. Key residues in ACE that are critical for binding and catalysis include two histidine residues (His383 and His387) and a glutamate (B1630785) (Glu411) that coordinate the zinc ion. nih.govresearchgate.net Computational alanine scanning has identified several ACE residues (e.g., Gln281, His353, Glu384, His513) as crucial for inhibitor binding, which in turn informs our understanding of substrate recognition. nih.gov

Table of Compound Names

Full Chemical NameCommon Name(s)
This compoundAngiotensin I
Asp-Arg-Val-Tyr-Ile-His-Pro-PheAngiotensin II
N2-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-prolineLisinopril
(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acidCaptopril

Rational Design and Synthesis of this compound Analogs and Mimetics

Alanine Scanning Mutagenesis and Truncation Studies

Alanine scanning is a widely used technique to determine the functional contribution of individual amino acid side chains within a peptide. nih.gov In this process, each residue of the this compound sequence would be systematically replaced, one at a time, with an alanine residue. Since alanine's methyl side chain is chemically inert and removes the specific functionality of the original residue (e.g., the charge of Arginine or the aromatic ring of Phenylalanine), any significant change in biological activity in the resulting analog points to the importance of the original residue. nih.govnih.gov

Truncation studies are performed to identify the minimal sequence necessary for biological activity. This is achieved by systematically removing amino acids from the N-terminus (N-terminal truncation) and C-terminus (C-terminal truncation) of this compound. nih.govmdpi.comdoi.org For instance, a series of peptides such as Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu (N-1 truncation) or Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn (C-1 truncation) would be synthesized and tested. This process helps to eliminate non-essential residues, which can simplify synthesis and potentially reduce off-target effects. mdpi.com

Table 1: Hypothetical Alanine Scan of this compound
PositionOriginal ResidueAnalog Sequence (Ala Substitution)Hypothetical Relative Activity (%)Inferred Importance
1Asn (N)ARVYVHPFNL85Low
2Arg (R)NAVYVHPFNL5Critical (e.g., for charge interaction)
3Val (V)NRAYVHPFNL70Moderate (hydrophobic core)
4Tyr (Y)NRVAVHPFNL10High (e.g., for H-bonding)
5Val (V)NRVYAHPFNL65Moderate (hydrophobic core)
6His (H)NRVYVAPFNL40Moderate (e.g., for pH sensing/charge)
7Pro (P)NRVYVHAFNL30High (structural turn)
8Phe (F)NRVYVHPANL2Critical (hydrophobic/aromatic interaction)
9Asn (N)NRVYVHPFAL90Low
10Leu (L)NRVYVHPFNA50Moderate (C-terminal hydrophobic anchor)

D-Amino Acid and Non-Canonical Amino Acid Substitutions

Native peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. researchgate.net A common strategy to overcome this is the substitution of one or more L-amino acids with their D-amino acid counterparts. nih.govacs.org D-amino acids are not recognized by most proteases, which can dramatically increase the peptide's half-life. Such substitutions, particularly at the termini or at known protease cleavage sites, can enhance stability while potentially maintaining or even improving biological activity. acs.org

The incorporation of non-canonical amino acids (ncAAs) offers a vast expansion of chemical diversity beyond the 20 standard proteinogenic amino acids. nih.govnih.govfrontiersin.org These ncAAs can introduce novel side chains with different sizes, polarities, or functionalities. For example, substituting Valine with Norvaline (Nva) or Norleucine (Nle) could fine-tune hydrophobic interactions, while incorporating a residue like Ornithine could alter charge and spacing. nih.govfrontiersin.org This approach is a powerful tool for optimizing the pharmacological properties of a peptide like this compound. nih.govresearchgate.net

Table 2: Hypothetical Analogs of this compound with D-Amino and Non-Canonical Amino Acid Substitutions
Analog IDModification DescriptionSequenceHypothetical ActivityHypothetical Plasma Stability
NRVYVHPFNL-01D-Asn at Position 1(d-N)RVYVHPFNLSlightly ReducedIncreased
NRVYVHPFNL-02D-Phe at Position 8NRVYVHP(d-F)NLMaintained (Antagonist?)Significantly Increased
NRVYVHPFNL-03Nle at Position 10NRVYVHPFN(Nle)IncreasedMaintained
NRVYVHPFNL-04Orn at Position 2N(Orn)VYVHPFNLReducedMaintained

Cyclization and Stapling Strategies for Conformational Constraint

Peptides in solution are typically flexible and exist as an ensemble of different conformations. It is believed that only one or a few of these conformations are responsible for biological activity (the "bioactive conformation"). Cyclization is a strategy used to lock a peptide into a more rigid structure that mimics this bioactive conformation. nih.gov For this compound, this could be achieved by introducing cysteine residues at two positions (e.g., 3 and 7) to form a disulfide bridge, or by forming a lactam bridge between the side chains of an acidic and a basic residue. nih.gov

Peptide stapling is a more advanced technique that involves introducing two non-native amino acids with olefin-bearing side chains into the peptide sequence. A subsequent ring-closing metathesis reaction creates a covalent hydrocarbon "staple" that constrains the peptide into a stable helical structure. thieme-connect.deresearchgate.net This strategy can significantly enhance proteolytic resistance, cell permeability, and binding affinity by pre-organizing the peptide into its active shape.

Peptidomimetics Development

While the modifications above can improve peptide properties, the ultimate goal for some drug development programs is to create a peptidomimetic —a small, non-peptide molecule that mimics the biological activity of the original peptide. nih.gov Peptidomimetics often have superior oral bioavailability and metabolic stability. The development process starts with the SAR data gathered from strategies like alanine scanning and conformational analysis. This data helps to identify the key amino acid side chains (the pharmacophore) and their required spatial arrangement. Computational modeling and synthetic chemistry are then used to design and create novel, non-peptidic scaffolds that can present these key functional groups in the same orientation as the bioactive conformation of the parent peptide, such as this compound. wikipedia.org For example, the critical side chains of Arginine-2, Tyrosine-4, and Phenylalanine-8 might be mounted onto a rigid organic molecule that serves as a template.

Synthesis and Derivatization Methodologies for Asn Arg Val Tyr Val His Pro Phe Asn Leu

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) represents the most prevalent and efficient methodology for the chemical construction of peptides such as Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu, particularly for producing research-scale quantities. occamdesign.comiris-biotech.de The core principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble polymeric support. iris-biotech.de This approach greatly simplifies the purification protocol at each stage, as excess reagents and soluble by-products are efficiently removed through simple filtration and washing cycles. pharmaceuticalonline.com

Fmoc and Boc Chemistry Approaches

Two main orthogonal protection schemes dominate the field of SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. wikipedia.org Both strategies are well-suited for the assembly of the this compound sequence.

Fmoc/tBu Strategy: The Fmoc/tBu (tert-butyl) strategy is the most widely adopted method in modern SPPS. tandfonline.com This approach utilizes the base-labile Fmoc group for the temporary protection of the Nα-amino group of the incoming amino acid. Concurrently, the reactive side chains of the amino acids within the sequence are protected by acid-labile groups, such as tert-butyl (tBu) for Tyrosine, trityl (Trt) for Asparagine and Histidine, and pentamethyldihydrobenzofuran-sulfonyl (Pbf) for Arginine. researchgate.net

Resin Selection: To synthesize a peptide with a C-terminal amide (e.g., this compound-NH₂), a Rink Amide resin is a common and effective choice. uci.edu Conversely, if the peptide is desired with a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin would be the appropriate solid support. uci.edu

Synthesis Cycle: The synthesis process begins with the removal of the Fmoc protecting group from the resin-bound amino acid. This is achieved using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu Following this deprotection, the next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain. Standard activation is achieved with coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure, or with aminium/uronium salt-based reagents like HATU. tandfonline.com This cycle of deprotection and coupling is repeated until the complete peptide sequence is assembled. occamdesign.com

Cleavage and Deprotection: The final stage involves the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is accomplished using a strong acid cocktail, typically composed of trifluoroacetic acid (TFA) mixed with scavengers like triisopropylsilane (B1312306) (TIS) and water, which serve to neutralize the reactive cationic species generated during the deprotection process. sigmaaldrich.com

Boc/Bzl Strategy: The Boc/Bzl (benzyl) strategy is the original SPPS method. wikipedia.org It employs the acid-labile Boc group for temporary Nα-protection and more robustly acid-stable, benzyl-based protecting groups for the amino acid side chains.

Synthesis Cycle: In each cycle, the Nα-Boc group is removed using a moderately strong acid, typically a solution of 25-50% TFA in dichloromethane (B109758) (DCM). seplite.com The resulting ammonium (B1175870) salt is then neutralized with a hindered tertiary amine, such as diisopropylethylamine (DIPEA), before the next Boc-protected amino acid is coupled, often using an activator like N,N'-dicyclohexylcarbodiimide (DCC). seplite.com

Cleavage and Deprotection: The final release of the peptide from the resin (e.g., Merrifield or MBHA resin) and the removal of the benzyl-type side-chain protecting groups necessitate treatment with a very strong acid, most notably anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.comnih.gov The highly hazardous nature of HF requires the use of specialized, corrosion-resistant laboratory equipment. nih.gov

FeatureFmoc/tBu ChemistryBoc/Bzl Chemistry
Nα-ProtectionFmoc (Base-labile)Boc (Acid-labile)
Side-Chain ProtectionAcid-labile (e.g., tBu, Trt, Pbf)HF-labile (e.g., Bzl, Z)
Deprotection Reagent20% Piperidine in DMF25-50% TFA in DCM
Final CleavageTFA-based cocktailAnhydrous HF or TFMSA
AdvantagesMilder conditions, easier automationBetter for some complex sequences, less risk of aspartimide formation
DisadvantagesPotential for aspartimide formation, piperidine toxicityUse of highly corrosive and hazardous HF

Microwave-Assisted SPPS

Microwave-assisted SPPS (MW-SPPS) is an advancement that employs microwave irradiation to heat the reaction vessel, thereby accelerating both the coupling and deprotection steps of the synthesis cycle. This technology can dramatically shorten the time required for synthesis and often leads to a higher purity of the crude peptide product. It is particularly beneficial for the synthesis of long peptides or sequences known to be "difficult" due to their tendency to aggregate. MW-SPPS is fully compatible with the standard Fmoc/tBu chemical strategy and has been effectively applied to the synthesis of angiotensin analogues.

Scale-Up Considerations for Research Quantity Production

Transitioning the synthesis of this compound from a small, analytical scale (micromole) to larger quantities suitable for extensive research (e.g., 1-5 mg or more) demands careful optimization of several process parameters. nih.govnews-medical.net

Reaction Stoichiometry and Conditions: A simple proportional increase in the amount of reagents is often inefficient and can lead to significant cost and waste. occamdesign.com Critical parameters such as reaction duration, temperature control, and agitation efficiency must be re-evaluated to ensure complete and efficient reactions at a larger scale. news-medical.net

Solvent and Reagent Consumption: The volumes of solvents and the equivalents of amino acids and coupling reagents need to be carefully optimized to achieve a balance between high reaction yield, cost-effectiveness, and environmental impact.

Thermal Management: The exothermic nature of peptide coupling reactions can lead to significant temperature increases in larger reaction vessels. Effective heat dissipation is crucial to prevent temperature-induced side reactions and degradation of the peptide. news-medical.net

Purification Strategy: The larger volume of crude peptide product requires a more robust purification strategy, typically involving larger-scale reversed-phase high-performance liquid chromatography (RP-HPLC) columns and systems to handle the increased load. pharmaceuticalonline.com

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, involves conducting all reaction steps in a homogeneous solution, without the use of a solid support. wikipedia.org Although it has been largely superseded by solid-phase techniques for routine research, solution-phase synthesis remains a valuable and often preferred method for the large-scale industrial manufacturing of peptides. wikipedia.orgekb.eg

This strategy can be executed via two primary approaches:

Stepwise Synthesis: Amino acids are added sequentially to the growing peptide chain. Following each coupling and deprotection step, the intermediate peptide product must be isolated and purified from the reaction mixture, typically through methods like extraction, precipitation, or crystallization. slideshare.net

Fragment Condensation: In this convergent approach, smaller peptide fragments are first synthesized and purified independently (using either solution- or solid-phase methods). These fragments are then coupled together in solution to assemble the final, larger peptide. wikipedia.org This can be a more efficient route for long peptides but introduces a significant risk of racemization at the C-terminal amino acid of the activated peptide fragment during the coupling step. wikipedia.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic peptide synthesis leverages the catalytic power of enzymes, such as proteases or specifically engineered ligases, to form peptide bonds. nih.govnih.gov This method is distinguished by its exceptional stereoselectivity, which completely avoids racemization. Furthermore, these reactions are typically performed under mild, aqueous conditions, often eliminating the need for complex side-chain protection strategies. nih.govnih.gov

Protease-Catalyzed Synthesis: Proteases like papain and thermolysin can be used to catalyze peptide bond formation, which is the reverse of their natural hydrolytic function. nih.govrsc.org The reaction equilibrium can be driven toward synthesis by manipulating the reaction conditions, for instance, by using organic co-solvents, maintaining high substrate concentrations, or engineering the system for product precipitation. acsgcipr.org

Enzymatic Fragment Ligation: Advanced chemoenzymatic methods employ highly specific and engineered enzymes, such as Omniligase-1, for the precise coupling of pre-synthesized peptide fragments. nih.gov This "footprint-free" ligation is a powerful tool for the efficient production of long and complex peptides. nih.gov A typical strategy involves the enzymatic coupling of a peptide fragment functionalized with a C-terminal ester to a second peptide fragment containing a free N-terminus. youtube.com For the synthesis of this compound, a viable chemoenzymatic strategy would involve the separate chemical synthesis of two fragments, such as Asn-Arg-Val-Tyr-Val-His-ester and Pro-Phe-Asn-Leu, followed by their enzyme-mediated ligation.

Site-Specific Chemical Modification and Bioconjugation for Research Tools

To generate specialized research probes, the this compound peptide can undergo site-specific chemical modification to attach reporter molecules such as fluorophores, affinity tags like biotin (B1667282), or other functional moieties. The presence of multiple reactive amino acid side chains (Tyr, His, Arg, and Asn) in this sequence provides several potential handles for targeted bioconjugation.

Tyrosine (Tyr) Modification: The phenolic side chain of tyrosine offers a versatile site for modification.

Enzymatic Oxidation: The enzyme tyrosinase can oxidize the phenol (B47542) group to a highly reactive o-quinone, which readily couples with nucleophiles like the thiol group of a cysteine residue. nih.govacs.org This reaction enables the specific conjugation of the peptide to other cysteine-containing peptides or proteins.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a modern approach for the site-selective functionalization of tyrosine, allowing for the installation of bioorthogonal handles that can be used in subsequent "click" chemistry reactions. princeton.edu

Diazonium Coupling: Reaction with diazonium salts results in the formation of stable azo-linked conjugates on the activated aromatic ring of tyrosine. rsc.org

Histidine (His) Modification: The imidazole (B134444) ring of histidine presents a unique target due to its distinct nucleophilicity and aromatic character.

Visible-Light-Promoted Conjugation: Emerging methods utilize visible light to activate thioacetal precursors, which then undergo a selective reaction with the N-3 atom of the histidine imidazole ring under biocompatible conditions. rsc.orgnih.govrsc.org

Michael Addition: The imidazole ring can serve as a nucleophile in Michael addition reactions with electron-deficient alkenes. researchgate.net

Arginine (Arg) Modification: The highly basic guanidinium (B1211019) group of arginine presents a challenge for selective modification. However, specific methods have been developed.

Dicarbonyl Condensation: Reagents based on dicarbonyl compounds, such as phenylglyoxal (B86788) or cyclohexanedione, can selectively react with the guanidinium group. biorxiv.org Modern variations of these reagents, like cyclohexanedione-azide (CHD-Azide), introduce a "clickable" azide (B81097) group, enabling subsequent bio-orthogonal ligation with probes containing an alkyne handle. nih.govresearchgate.netnih.gov

Asparagine (Asn) Modification: The side-chain amide of asparagine is generally considered one of the least reactive functional groups. It can, however, undergo a non-enzymatic deamidation reaction to form a succinimide (B58015) intermediate, a process that is accelerated when the subsequent amino acid is small, such as glycine. mdpi.com While typically viewed as a peptide degradation pathway, this intrinsic reactivity could potentially be harnessed for modification under specific, controlled conditions. A more practical approach for modification at an Asn position involves incorporating a different, more reactive amino acid (e.g., aspartic acid or a protected lysine) during synthesis, performing the modification, and then, if necessary, chemically converting it to a structure mimicking asparagine. An alternative advanced strategy is to incorporate a phosphoranylidene amino acid building block during SPPS, which allows for post-synthesis side-chain modification via Wittig olefination or other compatible reactions. acs.orgnih.gov

Amino AcidModification StrategyExample Reagents/MethodsApplication
Tyrosine (Tyr)Enzymatic OxidationTyrosinaseProtein-protein conjugation nih.gov
Photoredox CatalysisVisible light, photocatalystInstallation of bioorthogonal handles princeton.edu
Histidine (His)Visible-Light ActivationThioacetals, Rose BengalFluorescent labeling, proteome profiling rsc.org
Michael AdditionAcrolein derivativesCovalent linkage researchgate.net
Arginine (Arg)Dicarbonyl CondensationCyclohexanedione-azide (CHD-Azide)Biotinylation, affinity purification nih.govnih.gov
Asparagine (Asn)Side-chain replacement/modificationPhosphoranylidene amino acid building blockIntroduction of non-native side chains acs.org

Fluorescent and Isotopic Labeling for Mechanistic Studies

The introduction of fluorescent and isotopic labels into the this compound peptide provides powerful means to investigate its biological behavior without significantly altering its fundamental properties. These modifications are essential for applications ranging from cellular imaging to quantitative proteomics. proteogenix.sciencelifetein.com

Fluorescent Labeling: Fluorescent labels are attached to peptides to enable their detection and tracking in various biological assays. proteogenix.science For the peptide this compound, several strategies can be employed:

N-terminal Labeling: The primary amine at the N-terminal asparagine (Asn) is a common site for conjugation with fluorescent dyes like Fluorescein isothiocyanate (FITC) or Carboxyfluorescein (FAM). sb-peptide.com This is typically achieved by reacting the peptide with an N-hydroxysuccinimide (NHS) ester of the dye. biosyntan.de

Side-Chain Labeling: The side chains of specific amino acids within the peptide offer alternative labeling sites. The phenolic ring of Tyrosine (Tyr) and the imidazole ring of Histidine (His) are potential targets. biosyntan.demdpi.com Luciferin analogs, for example, have been shown to be environment-sensitive fluorescent labels that can be influenced by the proximity of quenching residues like histidine and tyrosine. mdpi.com

Indirect Labeling: Peptides can also be labeled indirectly, for instance, by first biotinylating them and then using a fluorescently-tagged avidin (B1170675) or streptavidin protein. proteogenix.science

The choice of dye depends on the experimental requirements, including desired excitation/emission wavelengths, photostability, and sensitivity to the local environment (e.g., pH). sb-peptide.comanaspec.com Labeled peptides are crucial for studying enzyme kinetics, receptor binding, and cellular uptake through techniques like fluorescence microscopy and flow cytometry. sb-peptide.com

Isotopic Labeling: Stable isotope labeling is a cornerstone technique for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. lifetein.com By replacing certain atoms (e.g., ¹²C, ¹⁴N) with their heavy isotopes (e.g., ¹³C, ¹⁵N), the peptide's mass is predictably increased without changing its chemical properties. lifetein.comacs.org

For this compound, this is typically achieved during solid-phase peptide synthesis (SPPS) by incorporating one or more amino acids that are pre-labeled with stable isotopes. lifetein.com

Arginine Labeling: The arginine (Arg) residue is a frequent target for isotopic labeling. Using ¹³C₆-labeled or ¹³C₆¹⁵N₄-labeled arginine is common in quantitative proteomics methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). acs.orgnih.govnih.gov When a protein mixture containing light (normal) and heavy (labeled) versions is digested, the resulting peptide pairs can be accurately quantified by MS. acs.org This is invaluable for studying changes in protein expression or post-translational modifications.

General Labeling: Any amino acid in the sequence can be substituted with its isotopically labeled version to aid in structural or quantitative studies. lifetein.com For example, using deuterated (²H) amino acids can alter metabolic rates, extending the peptide's half-life for pharmacokinetic analysis. lifetein.com

A challenge in using labeled arginine is the potential for its metabolic conversion in vivo to other amino acids like proline, which can complicate data analysis. nih.govnih.gov However, methods have been developed to mitigate this issue, for instance, by using specific cell lines with deletions in arginine catabolism genes. nih.gov

Table 1: Examples of Labeling Strategies for Mechanistic Studies
Label TypeSpecific Label/MethodPotential Target Residue(s)Primary ApplicationKey Mechanistic Insight
FluorescentFITC / FAM (NHS-Ester)N-terminal AsnCellular Imaging, Flow CytometryLocalization and uptake of the peptide. sb-peptide.com
FluorescentLuciferin AnalogsN-terminus, influenced by His, TyrConformational StudiesDetection of conformational changes in different environments. mdpi.com
Isotopic¹³C₆, ¹⁵N₄-ArginineArginine (Arg)Quantitative Mass Spectrometry (SILAC)Relative quantification of peptide/protein levels between different states. acs.orgnih.gov
Isotopic²H (Deuterium)Any (e.g., Leucine, Valine)Pharmacokinetic AnalysisDetermination of metabolic stability and half-life. lifetein.com

Biotinylation and Cross-Linking for Interaction Profiling

To identify and characterize the binding partners of this compound, derivatization with biotin or cross-linking agents is employed. These techniques are essential for capturing and analyzing molecular interactions.

Biotinylation: Biotinylation is the process of covalently attaching biotin to a peptide. creative-peptides.com The exceptionally strong and specific interaction between biotin and proteins like avidin or streptavidin (Kd < 10⁻¹⁰ M) makes it an ideal tool for affinity purification. qyaobio.com Biotinylated peptides can be used as "bait" to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

For the target peptide, biotinylation is most commonly performed at the N-terminal α-amino group of asparagine. qyaobio.comlifetein.com.cn This is often achieved using an NHS-ester of biotin. thermofisher.com By carefully controlling the reaction pH (around 6.5), labeling can be directed specifically to the N-terminus, as its α-amino group (pKa ≈ 8.9) is more reactive at this pH than the side-chain amines of residues like lysine (B10760008) (pKa ≈ 10.5). thermofisher.com To avoid steric hindrance and ensure the biotin moiety is accessible, a flexible spacer arm, such as 6-aminohexanoic acid (Ahx), is often inserted between the peptide and the biotin molecule. creative-peptides.comlifetein.com.cn

Cross-Linking: Cross-linking agents create covalent bonds between the peptide and its interacting partners when they are in close proximity. This stabilizes the interaction complex, allowing for its isolation and analysis. The choice of cross-linker depends on the amino acid residues available for reaction. The sequence this compound contains several residues amenable to cross-linking:

Arginine (Arg): The guanidinium group of arginine can be targeted by specific reagents. For example, 1,3-diketone-based compounds can react with arginine to form stable pyrimidine-linked conjugates. nih.gov Dicarbonyl compounds like glyoxal (B1671930) can also mediate cross-links between arginine and lysine residues. researchgate.net

Histidine (His): The imidazole ring of histidine is a target for various cross-linking reactions. Oxidized histidine residues can react with nearby cysteine or lysine residues to form covalent cross-links. researchgate.net Proximity-enhanced cross-linkers combining maleimide (B117702) and cyclohexenone moieties have been developed for efficient cysteine-histidine cross-linking. rsc.org Malondialdehyde, a product of fatty acid oxidation, can also form adducts with histidine. nih.gov

N-terminus (Asn): The primary amine at the N-terminus can be targeted by common amine-reactive cross-linkers like formaldehyde (B43269) or glutaraldehyde.

These cross-linking strategies are invaluable for mapping protein-protein interaction sites and validating binding partners identified through other methods like biotin pull-downs. nih.gov

Table 2: Examples of Derivatization for Interaction Profiling
ModificationReagent/MethodPotential Target Residue(s)Primary ApplicationGoal of Profiling
BiotinylationNHS-Biotin (with Ahx spacer)N-terminal AsnAffinity Pull-Down AssaysIdentification of specific binding partners from cell lysates. lifetein.com.cnthermofisher.com
Cross-Linking1,3-Diketones (e.g., HDO)Arginine (Arg)Protein-Peptide Interaction MappingCovalently capture interactions with arginine-binding proteins. nih.gov
Cross-LinkingOxidative (Singlet Oxygen)Histidine (His)Complex StabilizationStabilize complexes by linking oxidized histidine to nearby nucleophiles. researchgate.net
Cross-LinkingMaleimide-CyclohexenoneHistidine (His)Proximity-Dependent LabelingCovalently link to nearby cysteine residues in an interacting protein. rsc.org

Pre Clinical Investigations and in Vitro Characterization of Asn Arg Val Tyr Val His Pro Phe Asn Leu

Cell-Based Assays and Cellular Models

Receptor Binding and Signaling Assays in Cultured Cell Lines

The biological effects of angiotensin peptides are mediated through their interaction with specific cell surface receptors. While Angiotensin I itself has limited direct biological function, its conversion to Angiotensin II leads to the activation of Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. core.ac.uk

Receptor binding assays are fundamental in characterizing the interaction of angiotensin peptides with their receptors. Radioligand binding studies using isotopes like 125I-labeled angiotensin analogs have been employed to determine the affinity and density of angiotensin receptors in various cell lines. wustl.edu For instance, in NG108-15 cells, a neuroblastoma-glioma hybrid cell line, radioligand binding studies revealed a single class of high-affinity binding sites for an Angiotensin II analog. wustl.edu Fluorescence-based binding assays have also been developed as a simpler alternative for screening novel ligands and studying receptor mutations. oup.com

Upon binding to their receptors, angiotensin peptides trigger a cascade of intracellular signaling events. In Chinese hamster ovary (CHO) cells transfected with an ACE expression vector, Angiotensin II was shown to bind with high affinity and activate intracellular signaling pathways, including the mobilization of calcium and the production of inositol (B14025) 1,4,5-trisphosphate. nih.govmdpi.com These effects were blockable by an ACE inhibitor, suggesting a direct role for ACE in this signaling. nih.gov The signaling cascades initiated by angiotensin receptor activation are complex and can involve multiple pathways, including G protein-coupled receptor signaling, MAP kinases (ERK 1/2, JNK, p38MAPK), and both receptor and non-receptor tyrosine kinases. bris.ac.uk

Cell LineAssay TypeKey FindingsReference(s)
NG108-15Radioligand Binding AssayPresence of a single class of high-affinity Angiotensin II receptor binding sites. wustl.edu
CHO-ACECalcium Signaling AssayAngiotensin II binding to ACE triggers calcium mobilization and inositol 1,4,5-trisphosphate production. nih.govmdpi.com
HEK-ACE2PVP and ATP AssayHigh concentrations of Angiotensin I can increase the cellular entry of pseudoviruses. ncl.ac.uk

Functional Assays for Cellular Responses (e.g., migration, proliferation, differentiation)

The activation of angiotensin receptors and their downstream signaling pathways leads to a variety of cellular responses, including changes in migration, proliferation, and differentiation.

Cell Migration: Angiotensin peptides have been shown to influence the migration of various cell types. In cultured lymphatic endothelial cells, Angiotensin II treatment promoted cell migration, as demonstrated by scratch wound healing and transwell chamber assays. Similarly, Angiotensin-(1-7), another peptide in the RAS, has been shown to promote the migration of monocytes/macrophages. However, in breast cancer cell lines, Angiotensin II was found to decrease cell motility.

Cell Proliferation: The proliferative effects of angiotensin peptides are also cell-type dependent. Angiotensin II has been shown to increase the proliferation of lymphatic endothelial cells and natural killer/T-cell lymphoma cells. These effects were often assessed using BrdU incorporation assays or Cell Counting Kit-8 (CCK-8) and MTT assays. Conversely, in some contexts, angiotensin peptides can inhibit proliferation. For example, Angiotensin II type 2 receptor activation has been shown to inhibit cell proliferation.

Cell Differentiation: The renin-angiotensin system also plays a role in cell differentiation. In human induced pluripotent stem cell (iPSC)-derived kidney organoids, Angiotensin II was found to have biphasic effects on cell differentiation, influencing the formation of podocytes and renal tubules through the differential activation of AT1 and AT2 receptors. Studies have also implicated angiotensin-converting enzyme (ACE) in the regulation of hemangioblast differentiation from human embryonic stem cells.

Cellular ResponseCell TypeAssayKey FindingsReference(s)
MigrationLymphatic Endothelial CellsScratch Wound Healing, Transwell AssayAngiotensin II promotes cell migration.
MigrationMonocytes/MacrophagesChemotaxis AssayAngiotensin-(1-7) promotes cell migration.
MigrationBreast Cancer CellsScratch AssayAngiotensin II decreases cell motility.
ProliferationLymphatic Endothelial CellsBrdU Incorporation AssayAngiotensin II increases cell proliferation.
ProliferationNK/T-cell Lymphoma CellsCCK-8, MTT AssayAngiotensin II enhances cell proliferation.
DifferentiationHuman iPSC-derived Kidney OrganoidsGene Expression Analysis, ImmunostainingAngiotensin II has biphasic effects on the differentiation of renal cell types.

Gene Expression Profiling and Proteomics in Response to Peptide Treatment

To understand the broader cellular impact of angiotensin peptides, researchers have employed genome-wide transcriptional analysis and proteomics. These approaches allow for the identification of large-scale changes in gene and protein expression following peptide treatment.

In a study using primary human proximal tubular cells, stable isotope labeling with amino acids in cell culture (SILAC) was used to define an Angiotensin II-regulated proteome. Of the thousands of proteins quantified, 83 were found to be differentially regulated in response to Angiotensin II stimulation, with heme oxygenase-1 (HO-1) being the most significantly upregulated protein.

Gene expression profiling in the kidneys of wild-type and AT1A receptor-deficient mice revealed that Angiotensin II infusion altered the expression of hundreds of genes. These genes were involved in various pathways, including metabolism, ion transport, immune responses, angiogenesis, and oxidative stress. Similarly, in human macrophages overexpressing ACE, proteomic analysis revealed dysregulation of pathways related to RNA processing and immune responses following treatment with an ACE inhibitor.

Cell/Tissue TypeTechniqueKey FindingsReference(s)
Primary Human Proximal Tubular CellsSILAC ProteomicsIdentified 83 differentially regulated proteins in response to Angiotensin II, with HO-1 being the most upregulated.
Mouse KidneyMicroarrayAngiotensin II infusion altered the expression of over 800 genes involved in metabolism, ion transport, and oxidative stress.
Human THP-1 MacrophagesMass SpectrometryACE overexpression and inhibition led to dysregulation of RNA processing and immune pathways.

Organotypic Slice Cultures and Ex Vivo Tissue Preparations

Organotypic slice cultures and ex vivo tissue preparations provide a valuable intermediate model between cell culture and in vivo studies, allowing for the investigation of cellular interactions and responses within a more physiologically relevant tissue context.

Studies have utilized organotypic slice cultures of the brain to investigate the effects of the renin-angiotensin system on neurological processes. For example, organotypic slice cultures from the rat rostral ventrolateral medulla were used to identify astrocytes as a potential cellular target for the effects of Angiotensin-(1-7). In these cultures, Angiotensin-(1-7) was shown to induce calcium signaling in astrocytes.

In the cardiovascular field, ex vivo models of whole mouse hearts have been developed to study processes like cardiac fibrosis. Researchers have also used ex vivo preparations of cardiac tissue to measure the levels of Angiotensin I and Angiotensin II, providing insights into local production of these peptides within the heart. Furthermore, precision-cut human myocardial slices have been cultured to study the effects of compounds like Angiotensin II on cardiac inflammation and fibrosis. ncl.ac.uk

Mechanistic Studies in In Vivo Animal Models (Focusing on Biological Roles)

In vivo animal models, particularly rodent models, have been instrumental in elucidating the biological roles of the renin-angiotensin system in various physiological and pathological processes.

Rodent Models for Specific Biological Systems (e.g., cardiovascular, neurological)

Cardiovascular System: A vast body of research has utilized rodent models to study the cardiovascular effects of the RAS. Transgenic mouse models with altered expression of RAS components, such as angiotensinogen (B3276523), renin, ACE, and the AT1A receptor, have been crucial in defining the role of this system in blood pressure regulation, cardiac hypertrophy, and atherosclerosis. researchgate.netnih.gov For instance, mice with cardiac-specific overexpression of ACE develop cardiac hypertrophy, providing direct evidence for the importance of local Angiotensin II generation in this process. Infusion of Angiotensin II in rodents is a widely used experimental model to induce hypertension and study its detrimental effects on the vasculature and heart.

Neurological System: The renin-angiotensin system in the brain is involved in the regulation of various functions, including cognition and neuroinflammation. Rodent models have been employed to investigate the role of the RAS in neurological disorders. For example, in mouse models of Alzheimer's disease, manipulation of the RAS through ACE inhibitors or angiotensin receptor blockers has shown promise in improving cerebrovascular function and rescuing memory deficits. Furthermore, Angiotensin II infusion in mice has been used to model neurogenic hypertension, highlighting the role of the brain's innate immune cells in this process.

Animal ModelBiological SystemKey FindingsReference(s)
Transgenic Mice (Agt, Renin, ACE, AT1R)CardiovascularDelineated the role of RAS components in blood pressure regulation and cardiovascular disease. researchgate.netnih.gov
Angiotensin II Infusion MiceCardiovascularInduces hypertension, vascular remodeling, and cardiac hypertrophy.
Cardiac-Specific ACE Overexpression MiceCardiovascularDemonstrates the importance of local cardiac Angiotensin II in hypertrophy.
Alzheimer's Disease Mouse ModelsNeurologicalRAS modulation can improve cerebrovascular function and memory.
Angiotensin II Infusion MiceNeurologicalModels neurogenic hypertension and highlights the role of neuroinflammation.

Genetically Modified Animal Models for Target Validation

The validation of molecular targets is a crucial step in the drug development pipeline, and genetically modified animal models have proven to be invaluable tools in this process. taconic.com In the context of the renin-angiotensin system and its components, including Angiotensin-(1-10) and its metabolites, various transgenic and knockout animal models have been developed to elucidate the function of specific genes and their protein products. scielo.brnih.gov

Researchers have utilized these models to study the physiological roles of key enzymes and receptors within the RAS pathway. For instance, the development of transgenic rats overexpressing the mouse Ren-2 renin gene led to the observation of severe hypertension, highlighting the importance of this enzyme in blood pressure control. scielo.br Conversely, gene-targeting technologies have been employed to create knockout mice lacking specific components of the RAS, allowing for a detailed analysis of their functions. nih.gov

A significant focus of research has been on Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Angiotensin II (formed from Angiotensin-(1-10)) to the vasodilatory peptide Angiotensin-(1-7). nih.govmdpi.com Transgenic rats that overexpress ACE2 in the vessel wall have been shown to have reduced blood pressure due to improved endothelial function. nih.gov This finding underscores the protective role of the ACE2/Angiotensin-(1-7) axis in the cardiovascular system.

Furthermore, Mas-deficient mice have been instrumental in validating the Mas receptor as the target for Angiotensin-(1-7). nih.gov These mice exhibit a cardiovascular phenotype, including hypertension when backcrossed to a specific genetic background, which is attributed to endothelial dysfunction. nih.gov These studies collectively demonstrate the power of genetically altered animal models in validating the components of the RAS as therapeutic targets.

Table 1: Examples of Genetically Modified Animal Models in RAS Research

ModelGenetic ModificationKey Phenotype/FindingReference
TGR(mREN2)27 RatOverexpression of mouse Ren-2 renin geneSevere hypertension scielo.br
ACE2 Transgenic RatOverexpression of ACE2 in the vessel wallReduced blood pressure, improved endothelial function nih.gov
Mas-deficient MouseKnockout of the Mas receptor geneCardiovascular phenotype, including hypertension and endothelial dysfunction nih.gov
Angiotensinogen Knockout MouseKnockout of the angiotensinogen geneAltered blood pressure regulation scielo.brnih.gov
AT2R Knockout MouseKnockout of the Angiotensin II type 2 receptor geneVaried effects on baseline blood pressure, increased vasopressor response to Angiotensin II ahajournals.org

Pharmacodynamic Biomarker Identification in Animal Studies

Pharmacodynamic (PD) biomarkers are essential for assessing the physiological and therapeutic effects of a drug candidate in pre-clinical and clinical studies. In the context of therapies targeting the renin-angiotensin system, animal studies have been instrumental in identifying and validating relevant PD biomarkers. These biomarkers typically include the various angiotensin peptides and other components of the RAS cascade.

Studies in animal models, such as dogs, have been conducted to characterize the dynamic changes in RAS biomarkers following the administration of therapeutic agents like ACE inhibitors. nih.gov For instance, treatment with benazepril (B1667978) in healthy dogs resulted in a significant decrease in plasma Angiotensin II and aldosterone (B195564) levels, while renin activity increased. nih.gov These findings not only confirm the mechanism of action of the drug but also establish these molecules as reliable PD biomarkers for ACE inhibition.

The development of sophisticated analytical techniques, such as mass spectrometry, has enabled the simultaneous quantification of multiple RAS biomarkers, including Angiotensin I, Angiotensin II, and aldosterone, in animal and human studies. medrxiv.org This multi-biomarker approach provides a more comprehensive understanding of the drug's effect on the entire RAS cascade.

In studies involving recombinant human ACE2 (rhACE2), the levels of Angiotensin-(1-7) and Angiotensin-(1-5) were monitored as key PD markers. ersnet.org An increase in these metabolites following rhACE2 administration confirmed the enzymatic activity of the therapeutic agent in vivo. ersnet.org

Table 2: Key Pharmacodynamic Biomarkers in RAS-Targeted Animal Studies

BiomarkerChange with ACE InhibitionChange with rhACE2 AdministrationRationale for MonitoringReference
Renin ActivityIncreasedNot directly measuredIndicates feedback loop activation due to reduced Angiotensin II nih.gov
Angiotensin IIncreasedNot directly measuredPrecursor to Angiotensin II; accumulation indicates ACE inhibition medrxiv.org
Angiotensin IIDecreasedDecreasedPrimary effector of the classical RAS; reduction indicates therapeutic effect nih.goversnet.org
Angiotensin-(1-7)Not consistently modifiedIncreasedProduct of ACE2 activity on Angiotensin II; indicates activation of the protective RAS axis ersnet.org
Angiotensin-(1-5)Not consistently modifiedIncreasedProduct of ACE2 activity; further downstream metabolite ersnet.org
AldosteroneDecreasedNot directly measuredDownstream effector of Angiotensin II; reduction indicates decreased RAS activation nih.govmedrxiv.org

Analytical and Bioanalytical Methodologies for Asn Arg Val Tyr Val His Pro Phe Asn Leu

Chromatographic Techniques for Purification and Analysis

Chromatography is the cornerstone for the isolation and analysis of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu from complex mixtures, such as synthetic reaction products or biological samples. The choice of chromatographic method depends on the scale of the purification and the required level of resolution.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely used technique for the analysis and purification of this compound. harvardapparatus.comyoutube.com RP-HPLC separates peptides based on their hydrophobicity. youtube.com The stationary phase is non-polar, typically consisting of silica (B1680970) beads chemically modified with long-chain hydrocarbons like C18 (octadecyl) or C8 (octyl), while the mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile. harvardapparatus.comyoutube.com

Peptides are applied to the column in a mobile phase with a low concentration of organic modifier, which promotes binding to the hydrophobic stationary phase. scribd.com Elution is achieved by applying a gradient of increasing organic solvent concentration, which progressively desorbs the bound peptides in order of increasing hydrophobicity. youtube.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase at low concentrations (e.g., 0.1%) to improve peak shape and resolution by neutralizing the charge on the peptide's basic residues and the silica surface. scribd.com The selection of the stationary phase can influence selectivity; for instance, C18, C4, and Phenyl columns can provide different elution patterns for angiotensin peptides. harvardapparatus.com

Table 1: Example HPLC Conditions for Angiotensin Peptide Analysis

Parameter Condition Source(s)
Column Reversed-phase C18, C4, or Phenyl harvardapparatus.com
Mobile Phase A 0.05% TFA and 0.05% triethylamine (B128534) in water nih.gov
Mobile Phase B 100% Acetonitrile nih.gov
Gradient Isocratic (30% B) or linear gradient (e.g., 8-28% B over 25 min) nih.govnih.gov
Flow Rate 0.35 - 0.5 mL/min nih.govnih.gov
Detection UV Absorbance at ~226 nm nih.gov
Temperature 25 °C nih.gov

Size Exclusion Chromatography (SEC), also known as gel filtration or molecular sieve chromatography, separates molecules based on their hydrodynamic radius (size) in solution. wikipedia.org This technique is particularly useful for the initial fractionation of complex protein or peptide hydrolysates. mdpi.comoup.com The stationary phase consists of porous beads, and molecules are separated based on their ability to enter these pores. wikipedia.org

Larger molecules that are excluded from the pores travel through the column faster and elute first. Smaller molecules, like this compound, can penetrate the pores to varying degrees, leading to a longer path length and later elution. SEC is often employed as a preliminary purification step to separate the target peptide from much larger or smaller contaminants before final polishing with a higher-resolution method like RP-HPLC. mdpi.comnih.gov

Mass Spectrometry (MS) for Sequence Verification and Identification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound. It provides a highly accurate measurement of the peptide's molecular weight and can be used to confirm its amino acid sequence.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile biomolecules like peptides. In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase, multiply charged ions ([M+nH]ⁿ⁺). nih.gov

For angiotensin peptides, the presence of basic residues like Arginine and Histidine often results in the formation of doubly or triply charged ions (e.g., [M+2H]²⁺ and [M+3H]³⁺) in positive ion mode. nih.govnih.gov This phenomenon is advantageous as it brings the mass-to-charge ratio (m/z) of the peptide into a lower range, which is easily detectable by most mass analyzers. nih.gov ESI-MS is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures, providing both retention time and mass information for each component. nih.govresearchgate.net

Table 2: Typical ESI-MS Parameters for Angiotensin Analysis

Parameter Setting Source(s)
Ionization Mode Positive Ion Electrospray nih.gov
Capillary Voltage 3.5 kV nih.gov
Cone Voltage 15 - 18 V nih.gov
Desolvation Temp. 300°C nih.gov
Desolvation Gas Flow 1000 L/h nih.gov
Observed Ions [M+2H]²⁺, [M+3H]³⁺ nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique widely used for peptide analysis. The peptide analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact peptide molecules into the gas phase as predominantly singly charged ions ([M+H]⁺). ahajournals.org

The ions are then accelerated into a field-free drift tube, and their time-of-flight to the detector is measured. Since all ions receive the same kinetic energy, their velocity is dependent on their mass, allowing for accurate mass determination. MALDI-TOF is valued for its high sensitivity, speed, and tolerance to buffers and salts, making it suitable for the direct analysis of enzymatic digests and for obtaining a precise molecular weight of the intact this compound peptide. ahajournals.orgnih.gov High-resolution instruments can achieve a mass resolution greater than 20,000 for Angiotensin I. researchgate.net

Tandem Mass Spectrometry (MS/MS) is the gold standard for de novo sequencing and definitive sequence confirmation of peptides. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ or [M+2H]²⁺ ion of this compound) is selected by the first mass analyzer (MS1). This selected ion is then passed into a collision cell, where it is fragmented through collision-induced dissociation (CID) with an inert gas. nih.govscirp.org

The resulting fragment ions are then analyzed by a second mass analyzer (MS2). electronicsandbooks.com Fragmentation typically occurs at the amide bonds along the peptide backbone, producing a series of predictable fragment ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence. electronicsandbooks.com This fragmentation pattern provides unambiguous verification of the primary structure of this compound. nih.govacs.orgnih.gov

Spectrophotometric and Fluorometric Assays for Quantification and Activity

Spectrophotometric and fluorometric assays are fundamental tools for the quantification and functional assessment of peptides like this compound. While direct spectrophotometric quantification based on the intrinsic absorbance of the tyrosine residue is possible, it often lacks the sensitivity and specificity required for complex biological samples. Consequently, more advanced fluorometric methods are commonly employed, particularly for assessing the peptide's activity as a substrate for enzymes like Angiotensin-Converting Enzyme (ACE).

Fluorometric assays for ACE activity typically utilize a synthetic substrate that mimics the natural peptide. A widely used method involves the substrate Hippuryl-L-Histidyl-L-Leucine (HHL), which is structurally similar to the C-terminus of Angiotensin I. nih.govahajournals.org ACE cleaves this substrate to release the dipeptide L-Histidyl-L-Leucine (His-Leu). The product, His-Leu, then reacts with a fluorescent agent, such as o-phthaldialdehyde, to form a fluorescent adduct that can be quantified. nih.gov The intensity of the fluorescence is directly proportional to the amount of His-Leu produced and thus reflects the ACE activity.

Another sophisticated approach uses internally quenched fluorescent substrates. nih.gov These substrates are oligopeptides that contain both a fluorophore and a quencher group. In the intact peptide, the fluorescence is suppressed due to Förster Resonance Energy Transfer (FRET). When ACE cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. nih.gov For example, a substrate like o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline can be used, where cleavage by ACE liberates the fluorescent product o-aminobenzoylglycine. nih.gov These assays are highly sensitive, can be performed continuously in real-time, and are adaptable to high-throughput screening formats, making them invaluable for studying the kinetics of enzymes that process this compound and for screening potential inhibitors. nih.govsigmaaldrich.com

Assay PrincipleSubstrate ExampleDetection MethodKey Advantages
Post-cleavage fluorescent labelingHippuryl-L-Histidyl-L-Leucine (HHL)Quantification of fluorescent adduct of the His-Leu product. nih.govInexpensive reagents, well-established protocols. nih.gov
Internally Quenched (FRET)o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-prolineContinuous monitoring of fluorescence increase upon substrate cleavage. nih.govHigh sensitivity, real-time kinetics, suitable for high-throughput screening. nih.govsigmaaldrich.com

Immunoassays (e.g., ELISA, RIA) for Detection in Biological Matrices

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are powerful techniques for the specific detection and quantification of peptides like this compound in complex biological matrices such as plasma, tissue homogenates, and cerebrospinal fluid. chemicalbook.com These methods rely on the high specificity of antibodies to recognize and bind to the target peptide.

Radioimmunoassay (RIA) has historically been a predominant method for measuring angiotensin peptides. nih.gov In a typical competitive RIA, a known quantity of radiolabeled peptide (e.g., with Iodine-125) is mixed with the biological sample containing the unknown amount of unlabeled peptide. These peptides then compete for binding to a limited amount of a specific antibody. After separation of the antibody-bound and free peptide, the radioactivity of the bound fraction is measured. A standard curve, generated using known concentrations of unlabeled peptide, is used to determine the concentration in the sample. The sensitivity of RIA can be very high, often reaching the picogram-per-tube level. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) offers a non-radioactive alternative to RIA. In a competitive ELISA for a peptide like this compound, a microplate is coated with an antibody specific to the peptide. The biological sample is added along with a known amount of the peptide that has been conjugated to an enzyme (e.g., horseradish peroxidase). The free peptide in the sample competes with the enzyme-conjugated peptide for binding to the immobilized antibody. After a washing step, a substrate is added that produces a colored or chemiluminescent signal in the presence of the enzyme. The signal intensity is inversely proportional to the concentration of the peptide in the sample.

For both RIA and ELISA, the specificity of the antibody is paramount. Antibodies are often generated to target a specific terminus of the peptide, for example, the C-terminus, to distinguish it from its precursor or metabolites. chemicalbook.com However, this can also lead to cross-reactivity with other related peptides that share the same terminal sequence. Therefore, immunoassays are often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) to ensure accurate quantification of the specific peptide of interest. nih.gov

TechniquePrincipleLabelTypical SensitivityConsiderations
Radioimmunoassay (RIA)Competitive bindingRadioisotope (e.g., 125I)0.25 pg/tube nih.govRequires handling of radioactive materials; high sensitivity.
Enzyme-Linked Immunosorbent Assay (ELISA)Competitive bindingEnzyme (e.g., HRP)ng/mL to pg/mL rangeNon-radioactive, suitable for high-throughput formats.

Biophysical Characterization Methods

Biophysical methods provide deep insights into the molecular interactions of this compound, detailing the thermodynamics and kinetics that govern its binding to receptors, enzymes, or other proteins.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular binding events. univr.itupm.es It is considered the gold standard for determining the complete thermodynamic profile of an interaction in a single experiment. upm.es In a typical ITC experiment, a solution of the peptide this compound would be titrated into a solution containing its binding partner (e.g., an enzyme or receptor) held at a constant temperature. univr.it

Each injection of the peptide results in a heat change (either release or absorption) that is precisely measured by the calorimeter. As the binding sites on the partner molecule become saturated, the magnitude of the heat change per injection decreases until only the heat of dilution is observed. The resulting data, a plot of heat change versus the molar ratio of the reactants, can be fitted to a binding model to yield key thermodynamic parameters. researchgate.netplos.org

These parameters include:

Binding Affinity (K_a) : The association constant, which indicates the strength of the interaction.

Enthalpy Change (ΔH) : The heat released or absorbed upon binding, providing insight into the changes in hydrogen bonding and van der Waals interactions. univr.it

Stoichiometry (n) : The ratio of the peptide to its binding partner in the complex.

From these directly measured values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This complete thermodynamic signature is invaluable for understanding the driving forces of the molecular recognition process. upm.es

Thermodynamic ParameterInformation Provided
Binding Affinity (K_a) / Dissociation Constant (K_D)Strength of the binding interaction.
Enthalpy Change (ΔH)Measure of the heat change upon binding; relates to bond formation/breakage. univr.it
Entropy Change (ΔS)Measure of the change in disorder upon binding; relates to conformational changes and solvent reorganization. univr.it
Stoichiometry (n)Molar ratio of the interacting molecules in the complex. upm.es

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. criver.combioradiations.com It is exceptionally well-suited for determining the binding kinetics of a peptide like this compound.

In an SPR experiment, one of the interacting molecules (the ligand, e.g., an antibody or enzyme like ACE) is immobilized on the surface of a gold-coated sensor chip. bioradiations.comnih.gov A solution containing the other molecule (the analyte, e.g., the peptide) is then flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and recorded in a sensorgram. criver.com

The sensorgram plots the binding response against time and has distinct phases:

Association Phase : The analyte flows over the surface, and the signal increases as binding occurs. The shape of this curve is used to determine the association rate constant (k_a or k_on). researchgate.net

Equilibrium Phase : The binding reaches a steady state where the rate of association equals the rate of dissociation.

Dissociation Phase : The analyte solution is replaced by a buffer, and the signal decreases as the complex dissociates. The shape of this curve is used to determine the dissociation rate constant (k_d or k_off). researchgate.net

Kinetic ParameterSymbolDescriptionExample Value (Oxidised Angiotensinogen-Antibody) nih.gov
Association Rate Constantk_on (or k_a)The rate at which the peptide binds to its target.1.51 x 10³ M⁻¹s⁻¹
Dissociation Rate Constantk_off (or k_d)The rate at which the peptide-target complex dissociates.1.55 x 10⁻⁴ s⁻¹
Equilibrium Dissociation ConstantK_DA measure of binding affinity (lower K_D = higher affinity). Calculated as k_off / k_on.159 nM

Role of Asn Arg Val Tyr Val His Pro Phe Asn Leu in Specific Biological and Pathophysiological Contexts

Involvement in Cardiovascular and Renal Homeostasis

The Renin-Angiotensin System, in which Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu serves as a substrate, is a cornerstone of cardiovascular and renal regulation, primarily through the actions of its main effector, Angiotensin II. nih.gov The system profoundly influences blood pressure, vascular resistance, and fluid and electrolyte balance. nih.govuni-regensburg.de

The conversion of Angiotensin I to Angiotensin II is the critical step that unleashes potent physiological effects. Angiotensin II exerts its influence by binding primarily to the Angiotensin II Type 1 Receptor (AT1R), which is widely distributed in cardiovascular and renal tissues. nih.gov This interaction triggers a cascade of events:

Vasoconstriction: Angiotensin II is one of the most potent vasoconstrictors known, directly acting on vascular smooth muscle cells to increase systemic vascular resistance and, consequently, blood pressure. mdpi.comwikipedia.org

Aldosterone (B195564) Secretion: Angiotensin II is a powerful stimulant for the synthesis and release of aldosterone from the adrenal cortex. uni-regensburg.dewikipedia.org Aldosterone then acts on the kidneys to further increase sodium and water retention and promote potassium excretion. srce.hr

Conversely, a counter-regulatory axis within the RAS serves to balance the potent effects of the Angiotensin II pathway. This arm involves the enzyme ACE2, which metabolizes Angiotensin II to the heptapeptide (B1575542) Angiotensin-(1-7). nih.govnih.gov Angiotensin-(1-7), acting through its receptor Mas, generally opposes the actions of Angiotensin II, promoting vasodilation, natriuresis, and diuresis, thereby contributing to a decrease in blood pressure. nih.govportlandpress.comnih.gov Thus, the balance between the ACE/Ang II/AT1R axis and the ACE2/Ang-(1-7)/Mas axis is crucial for maintaining cardiovascular and renal homeostasis. nih.gov Pathological conditions such as hypertension and heart failure are often associated with an overactive classical RAS pathway. jacc.orgnih.gov

Table 1: Key Peptides of the Renin-Angiotensin System and Their Primary Cardiovascular/Renal Functions
PeptidePrimary Generating EnzymePrimary ReceptorKey Cardiovascular and Renal Effects
Angiotensin I (e.g., this compound)ReninN/A (Pro-hormone)Biologically inert precursor to active angiotensin peptides. nih.gov
Angiotensin IIACEAT1RPotent vasoconstriction, stimulates aldosterone release, promotes sodium and water retention, pro-fibrotic, pro-hypertrophic. jacc.orguni-regensburg.denih.govwikipedia.org
Angiotensin-(1-7)ACE2, NeprilysinMasVasodilation, natriuresis, diuresis, anti-fibrotic, anti-proliferative, anti-inflammatory. nih.govunlp.edu.arportlandpress.com
Angiotensin-(1-9)ACE2AT2RCan be converted to Ang-(1-7); reported to have cardioprotective effects. frontiersin.org

Potential Contributions to Neurotransmission and Neuromodulation

Beyond its systemic roles, a complete and independent Renin-Angiotensin System exists within the brain, where angiotensin peptides function as neurotransmitters and neuromodulators. ahajournals.orgnih.govportlandpress.com All the necessary components for the local synthesis of angiotensins, including angiotensinogen (B3276523), renin, and converting enzymes, are present in various brain regions involved in autonomic, neuroendocrine, and cardiovascular control. ahajournals.orgnih.gov

The conversion of Angiotensin I to Angiotensin II within the central nervous system (CNS) is critical for these neuromodulatory effects. nih.gov Centrally-acting Angiotensin II contributes to the regulation of blood pressure and sympathetic nervous system activity. nih.govnih.gov Its actions include:

Sympathetic Outflow: Angiotensin II enhances sympathetic nervous system outflow, contributing to an increase in blood pressure. ahajournals.org

Neurotransmitter Release: It can modulate the release of other key neurotransmitters. For instance, Angiotensin II has been shown to stimulate the release of dopamine (B1211576) in brain regions like the striatum. frontiersin.org It also has a complex relationship with norepinephrine (B1679862), where it can enhance its turnover and synthesis. portlandpress.comnih.gov

Influence on Metabolic Homeostasis

The Renin-Angiotensin System is increasingly recognized as a critical regulator of energy and glucose homeostasis. physiology.orgnih.gov Local RAS components are expressed in key metabolic tissues, including adipose tissue, the pancreas, skeletal muscle, and the liver, where they exert paracrine and autocrine effects. nih.govmdpi.com Dysregulation of the RAS, particularly its overactivation, is strongly linked to the pathogenesis of the metabolic syndrome, obesity, and type 2 diabetes. physiology.orgnih.govmdpi.com

Circulating and tissue levels of RAS components are often elevated in obesity. nih.gov The primary effector, Angiotensin II, contributes to metabolic dysfunction through several mechanisms:

Insulin (B600854) Resistance: Angiotensin II can interfere with insulin signaling pathways in tissues like skeletal muscle and adipose tissue, leading to decreased glucose uptake. physiology.orgnih.gov

Pancreatic β-Cell Dysfunction: It can induce oxidative stress and inflammation in pancreatic islets, contributing to β-cell apoptosis and impaired insulin secretion. physiology.orgmdpi.com

Adipose Tissue Regulation: Angiotensin II promotes lipogenesis and can influence the differentiation and function of adipocytes. nih.govmdpi.com

In contrast, the protective arm of the RAS, centered around Angiotensin-(1-7), appears to have beneficial metabolic effects. nih.govphysiology.org Activation of the ACE2/Ang-(1-7)/Mas receptor axis has been shown to improve glucose homeostasis and insulin sensitivity and may protect pancreatic β-cells. physiology.orgmdpi.com This suggests that the balance between the two major RAS axes is a crucial determinant of metabolic health, and shifting the balance away from the pro-inflammatory Angiotensin II axis toward the protective Angiotensin-(1-7) axis could be a therapeutic strategy for metabolic disorders. physiology.org

Immunomodulatory Effects and Inflammation Pathways

The Renin-Angiotensin System is a potent modulator of both innate and adaptive immunity and plays a key role in inflammatory processes. researchgate.netnih.gov The conversion of this compound to Angiotensin II is a critical step in initiating a pro-inflammatory cascade that contributes to tissue injury in various diseases. nih.govmdpi.com

Angiotensin II, acting through the AT1R, promotes inflammation by:

Activating Pro-inflammatory Signaling Pathways: It stimulates key intracellular pathways such as Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Mitogen-Activated Protein Kinase (MAPK) cascades. nih.govmdpi.comnih.gov

Inducing Cytokine and Chemokine Production: Activation of these pathways leads to the transcription and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as chemokines that recruit inflammatory cells to sites of injury. nih.govmdpi.commdpi.com

Promoting Oxidative Stress: Angiotensin II stimulates NADPH oxidase, a major source of reactive oxygen species (ROS), which further amplifies inflammatory responses and causes cellular damage. nih.govfrontiersin.org

Conversely, the ACE2/Ang-(1-7)/Mas receptor axis exerts significant anti-inflammatory effects, effectively counteracting the Angiotensin II pathway. frontiersin.orgunlp.edu.ar Angiotensin-(1-7) has been shown to reduce the production of pro-inflammatory cytokines while sometimes augmenting anti-inflammatory cytokines like Interleukin-10. frontiersin.orgfrontiersin.orgfrontiersin.org It can inhibit the activation of NF-κB and other pro-inflammatory pathways, thereby helping to resolve inflammation and protect tissues from damage. frontiersin.orgunlp.edu.ar

Table 2: Role of Major RAS Axes in Inflammatory Signaling
FeatureACE/Ang II/AT1R AxisACE2/Ang-(1-7)/Mas Axis
Overall Effect Pro-inflammatoryAnti-inflammatory, Pro-resolving
Key Signaling Pathways Activated NF-κB, JAK/STAT, MAPK. nih.govmdpi.comnih.govInhibits NF-κB activation. frontiersin.org
Effect on Cytokines Increases pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). frontiersin.orgmdpi.commdpi.comDecreases pro-inflammatory cytokines; may increase anti-inflammatory IL-10. frontiersin.orgfrontiersin.org
Effect on Immune Cells Promotes recruitment and pro-inflammatory polarization of macrophages and T-cells. nih.govnih.govPromotes M2 (anti-inflammatory) macrophage polarization. frontiersin.org

Cross-Talk with Other Endocrine Systems

The Renin-Angiotensin System does not operate in isolation; it engages in significant cross-talk with other endocrine systems to orchestrate a coordinated regulation of bodily functions. The most well-defined interaction is with the mineralocorticoid system, forming the integrated Renin-Angiotensin-Aldosterone System (RAAS). uni-regensburg.dewikipedia.org

Adrenal Gland and Aldosterone: The link is direct and potent. Angiotensin II, derived from Angiotensin I, is the primary regulator of aldosterone synthesis and secretion from the zona glomerulosa of the adrenal cortex. wikipedia.orgsrce.hr Aldosterone, in turn, is a key hormone for regulating blood volume and electrolyte balance by promoting sodium retention in the kidneys. This integrated system is fundamental to the long-term control of arterial blood pressure. uni-regensburg.de

Adrenergic System: There is extensive and complex cross-talk between the RAS and the sympathetic nervous system (SNS). srce.hr Angiotensin II can act both centrally and peripherally to enhance sympathetic activity. Centrally, it can increase sympathetic outflow from the brain. ahajournals.org Peripherally, it can act on presynaptic nerve terminals to facilitate the release of norepinephrine and can also enhance the response of target tissues to catecholamines. This interaction amplifies the pressor effects of both systems. srce.hrportlandpress.com

Incretin (B1656795) System: Emerging research highlights interactions between the RAS and gut-derived incretin hormones, such as glucagon-like peptide-1 (GLP-1). mdpi.com Studies suggest that GLP-1 analogues can modulate the RAS, particularly in metabolic organs like the liver. This modulation often involves antagonizing the pro-inflammatory ACE/Ang II/AT1R axis while promoting the protective ACE2/Ang-(1-7)/Mas axis, which may contribute to the beneficial metabolic effects of incretin-based therapies. mdpi.com

Translational Research Perspectives and Mechanistic Therapeutic Implications of Asn Arg Val Tyr Val His Pro Phe Asn Leu

Identification and Validation of Novel Molecular Targets for Pre-clinical Intervention

The primary significance of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu in translational research lies in its position as a precursor to biologically active angiotensin peptides, which in turn interact with specific molecular targets. The conversion of this decapeptide by ACE initiates a cascade of events central to cardiovascular and renal pathophysiology. researchgate.netnih.govscispace.com

The primary product of this conversion is Angiotensin II (Ang II) , an octapeptide that exerts its effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R) . researchgate.netnih.gov The validation of these receptors as molecular targets has been a cornerstone of cardiovascular pharmacology.

AT1 Receptor: Activation of the AT1 receptor is responsible for most of the known physiological and pathophysiological effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, inflammation, fibrosis, and cellular growth. researchgate.netnih.govnih.gov Pre-clinical and clinical studies have extensively validated the AT1 receptor as a therapeutic target for hypertension and heart failure.

AT2 Receptor: The AT2 receptor often counteracts the effects of the AT1 receptor, mediating vasodilation, anti-inflammatory, and anti-proliferative actions. researchgate.netnih.gov Its expression is lower in most adult tissues but can be upregulated in pathological conditions, making it a potential target for therapeutic intervention. researchgate.net

Furthermore, this compound can be processed by other enzymes, such as Angiotensin-Converting Enzyme 2 (ACE2) , leading to the formation of other angiotensin peptides with distinct molecular targets and biological functions. bmj.commdpi.com For instance, ACE2 can cleave the precursor to generate Angiotensin (1-9) , which can then be converted to the vasodilator peptide Angiotensin (1-7) . bmj.com Angiotensin (1-7) acts primarily through the Mas receptor , promoting effects that often oppose those of Ang II, such as vasodilation and anti-fibrotic actions. bmj.commdpi.com

The identification of these downstream peptides and their respective receptors has expanded the landscape of potential molecular targets for pre-clinical intervention beyond the classical ACE-Ang II-AT1R axis.

Table 1: Key Molecular Targets and Their Functions

Peptide Precursor/ProductPrimary Converting EnzymeActive PeptidePrimary Receptor TargetKey Biological Effects
This compoundACEAngiotensin IIAT1 ReceptorVasoconstriction, Inflammation, Fibrosis
This compoundACEAngiotensin IIAT2 ReceptorVasodilation, Anti-inflammatory
This compoundACE2Angiotensin (1-9)-Precursor to Angiotensin (1-7)
Angiotensin (1-9)ACEAngiotensin (1-7)Mas ReceptorVasodilation, Anti-fibrotic, Anti-proliferative
Angiotensin IIACE2Angiotensin (1-7)Mas ReceptorVasodilation, Anti-fibrotic, Anti-proliferative

Development of Peptide-Based Research Tools for Basic Biological Investigations

The peptide this compound and its derivatives have been instrumental in the development of research tools for dissecting the complexities of the Renin-Angiotensin System. These tools have enabled detailed investigations into enzyme kinetics, receptor binding, and signal transduction pathways.

Stable, labeled isotopes of this peptide and its metabolites are crucial for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These techniques allow for the precise and simultaneous quantification of various angiotensin peptides in biological samples, providing a snapshot of the RAS status in different physiological and pathological states. researchgate.netnih.govresearchgate.net The development of such sensitive analytical methods is essential for both basic research and clinical diagnostics. nih.gov

Furthermore, synthetic analogs of angiotensin peptides, including those derived from the parent decapeptide, have been synthesized to study structure-activity relationships. By modifying specific amino acid residues, researchers can probe the conformational requirements for binding to different receptors and for eliciting specific downstream signaling events. nih.govmdpi.com For example, modifications to the peptide backbone can create biased agonists that preferentially activate either G protein-dependent or β-arrestin-dependent signaling pathways, offering powerful tools to investigate the nuanced roles of these pathways in cellular responses. nih.gov

These peptide-based tools have been fundamental in:

Characterizing the substrate specificity of enzymes like ACE and ACE2.

Mapping the binding sites of angiotensin receptors.

Elucidating the signaling cascades activated by different angiotensin peptides.

Serving as reference standards in the development of diagnostic assays. chemimpex.com

Mechanistic Insights for Disease Pathogenesis from Peptide Studies

Studies involving this compound and its metabolic products have provided profound mechanistic insights into the pathogenesis of a wide range of diseases, most notably cardiovascular and renal disorders.

The overactivation of the RAS, leading to increased production of Angiotensin II from its precursor, is a key driver in the development and progression of hypertension . nih.govnih.gov Elevated Ang II levels contribute to sustained vasoconstriction, increased sodium and water reabsorption, and sympathetic nervous system activation, all of which elevate blood pressure. nih.gov

In the context of heart failure , chronic RAS activation promotes maladaptive cardiac remodeling, including hypertrophy and fibrosis, which impair cardiac function. nih.gov Studies have shown that increased local production of Ang II within the heart contributes significantly to these pathological changes. nih.gov

The RAS is also deeply implicated in kidney disease . Inappropriate activation of the intrarenal RAS can lead to glomerular hypertension, proteinuria, and progressive renal fibrosis. nih.gov Urinary levels of angiotensinogen (B3276523), the ultimate precursor of this compound, are being explored as a biomarker for the activity of the intrarenal RAS and the progression of chronic kidney disease. nih.gov

More recently, the RAS has been identified as a key player in the pathogenesis of COVID-19 . The SARS-CoV-2 virus uses ACE2 as a receptor for cellular entry. bmj.commdpi.com This interaction can lead to the downregulation of ACE2, resulting in an imbalance in the RAS with potentially elevated levels of Ang II and reduced levels of the protective Angiotensin (1-7). mdpi.com This imbalance may contribute to the acute lung injury and multi-organ dysfunction seen in severe COVID-19. bmj.commdpi.com

Table 2: Role of the Renin-Angiotensin System in Disease Pathogenesis

DiseaseKey Mechanistic Insights from Peptide Studies
HypertensionOverproduction of Angiotensin II leads to vasoconstriction and increased blood volume. nih.govnih.gov
Heart FailureChronic Angiotensin II stimulation promotes cardiac hypertrophy and fibrosis. nih.gov
Chronic Kidney DiseaseIntrarenal RAS activation contributes to glomerular injury and fibrosis. nih.gov
COVID-19Viral entry via ACE2 disrupts RAS balance, potentially leading to a pro-inflammatory and pro-fibrotic state. bmj.commdpi.com

Exploration of Peptide Analogs and Mimetics as Investigative Probes

The exploration of analogs and mimetics of this compound and its downstream products has been a fertile area of research for developing investigative probes and potential therapeutic agents. These synthetic molecules are designed to have improved stability, bioavailability, and receptor selectivity compared to their natural counterparts.

Peptide analogs are created by substituting one or more amino acids in the original sequence. These modifications can alter the peptide's affinity for its target receptor or its susceptibility to enzymatic degradation. For example, replacing specific residues in Angiotensin II has led to the development of analogs that act as selective agonists or antagonists for the AT1 and AT2 receptors, allowing researchers to probe the distinct functions of these receptors. nih.govdiva-portal.org

Peptidomimetics are molecules that mimic the three-dimensional structure and biological activity of a peptide but are not composed of amino acids. The development of non-peptide angiotensin II receptor antagonists, such as losartan, was a major breakthrough in cardiovascular medicine and was guided by understanding the structure-activity relationships of angiotensin peptides. nih.govpsu.edu These mimetics often have the advantage of oral bioavailability and a longer half-life in the body.

The goals of developing these analogs and mimetics as investigative probes include:

Stabilizing the bioactive conformation of the peptide to enhance receptor binding. psu.edu

Creating fluorescently or radioactively labeled probes for receptor localization and imaging studies.

Developing biased agonists that selectively activate specific signaling pathways downstream of a receptor. nih.gov

Designing potent and selective antagonists to block specific receptor functions for mechanistic studies. psu.edu

These investigative probes have been invaluable in defining the active conformation of angiotensin peptides and in the rational design of drugs that target the Renin-Angiotensin System. nih.gov

Future Directions and Emerging Research Avenues for Asn Arg Val Tyr Val His Pro Phe Asn Leu

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

To understand the biological context of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu, a crucial first step would be its integration into the landscape of multi-omics. creative-proteomics.com These technologies offer a holistic view of molecular processes within a biological system. creative-proteomics.com

Proteomics: The study of the entire protein complement of a cell or organism, would be essential to identify potential interacting partners of the peptide. cornell.edu Techniques such as affinity purification-mass spectrometry could be employed. In this approach, the peptide is used as bait to "pull down" interacting proteins from a complex biological sample, which are then identified by mass spectrometry. This can provide clues about the signaling pathways the peptide might modulate. nih.gov

Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites in a biological sample. cornell.edu By treating cells or tissues with this compound and analyzing the subsequent changes in the metabolome, researchers could infer the peptide's influence on metabolic pathways. revespcardiol.orgbroadinstitute.org For example, an alteration in glucose or lipid metabolites could suggest a role in metabolic regulation.

The integration of these omics datasets would be a powerful approach to generate hypotheses about the peptide's function. nih.gov For instance, if proteomics identifies an interaction with a specific receptor, and metabolomics shows a corresponding change in a downstream metabolic pathway, this provides strong evidence for a functional link. broadinstitute.org

Table 1: Potential Omics-Based Approaches for this compound Research

Omics Technology Research Question Potential Outcome
Proteomics What proteins does the peptide interact with? Identification of receptors, enzymes, or signaling partners.
Metabolomics How does the peptide affect cellular metabolism? Elucidation of the peptide's role in metabolic pathways.
Peptidomics Is the peptide endogenously produced? Confirmation of the peptide as a natural signaling molecule.

| Transcriptomics | How does the peptide alter gene expression? | Understanding the downstream genetic response to the peptide. |

Application of Advanced Imaging Techniques for In Vivo Peptide Localization and Activity

To understand where and when this compound is active within a living organism, advanced imaging techniques would be indispensable. neb.com These non-invasive methods allow for the real-time visualization of molecular processes. neb.com

For in vivo localization, the peptide could be labeled with a reporter molecule, such as a near-infrared (NIR) fluorophore or a radionuclide. researchgate.netnih.gov NIR imaging offers high sensitivity and deep tissue penetration, making it suitable for tracking the peptide's distribution and accumulation in small animal models. nih.gov Techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) using radiolabeled peptides can provide quantitative data on the peptide's biodistribution and target engagement. researchgate.netnih.gov

To visualize the peptide's activity, researchers could develop biosensors. For example, a Fluorescence Resonance Energy Transfer (FRET)-based sensor could be designed to change its fluorescent signal upon the peptide binding to its target receptor. neb.com Another innovative approach is the "Split Luciferin Peptide" (SLP) assay, which allows for real-time imaging and quantification of peptide uptake into cells both in vitro and in vivo through a sensitive bioluminescence signal. acs.org

Exploration of Novel Delivery Systems for Research Applications (non-clinical)

A significant challenge in peptide research is their often-poor stability and bioavailability. nih.govnih.gov For research purposes, novel delivery systems can be explored to ensure the peptide reaches its target in a controlled and sustained manner. nih.gov

Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, could encapsulate this compound, protecting it from enzymatic degradation and facilitating its delivery to specific tissues. rsc.org Hydrogels are another promising option, offering a biocompatible matrix for the sustained release of the peptide at a specific site. nih.gov

For intracellular targets, cell-penetrating peptides (CPPs) could be conjugated to this compound. nih.govnih.gov CPPs are short peptides that can cross cellular membranes and can be used to ferry cargo molecules, like our decapeptide, into the cytoplasm. researchgate.net

Table 2: Comparison of Novel Delivery Systems for Peptide Research

Delivery System Advantages Disadvantages
Liposomes Biocompatible, can encapsulate hydrophilic and hydrophobic peptides. Can have stability issues, potential for rapid clearance.
Polymeric Nanoparticles Tunable release profiles, can be functionalized for targeting. Potential for toxicity depending on the polymer used.
Hydrogels Localized and sustained release, biocompatible. May not be suitable for systemic delivery.

| Cell-Penetrating Peptides | Facilitates intracellular delivery. | Can sometimes lack specificity, potential for immunogenicity. |

Elucidation of Unexplored Biological Roles and Mechanisms

The ultimate goal of studying a novel peptide is to understand its biological function. nih.govamericanpeptidesociety.org The process of elucidating the role of this compound would be a multi-step endeavor. nih.gov

Initial functional screens could be performed in cell culture to observe the peptide's effects on various cellular processes, such as proliferation, migration, or differentiation. Based on these initial findings and any clues from omics data, more targeted experiments can be designed. For example, if the peptide is found to affect cell proliferation, its impact on the cell cycle could be investigated.

Identifying the peptide's receptor is a critical step. nih.gov This could be approached by screening a library of known receptors or by using more unbiased methods like affinity chromatography coupled with mass spectrometry to isolate the receptor from cell membranes. nih.gov Once a receptor is identified, its activation and downstream signaling pathways can be studied using a variety of molecular biology techniques. nih.gov

Development of Next-Generation Peptide Analogs with Enhanced Specificity and In Vitro Stability

Once the native peptide's function is understood, the development of analogs with improved properties becomes a key objective. nih.gov The goal is to create molecules with greater specificity for their target and enhanced stability in biological fluids, which is crucial for their potential use as research tools or therapeutic leads. nih.govoup.com

Strategies to enhance stability include:

D-amino acid substitution: Replacing the naturally occurring L-amino acids with their D-isomers can make the peptide resistant to degradation by proteases. nih.govyoutube.com

Cyclization: Linking the ends of the peptide to form a cyclic structure can increase its rigidity and stability. nih.gov

N-methylation: Modifying the peptide backbone by adding a methyl group can also protect against enzymatic cleavage. nih.gov

To improve specificity, techniques like alanine (B10760859) scanning can be used. In this method, each amino acid in the sequence is systematically replaced with alanine to determine its importance for receptor binding. This information can then be used to design analogs with a higher affinity for the target receptor and reduced off-target effects.

Table 3: Strategies for Developing Peptide Analogs

Modification Strategy Primary Goal Example
D-amino acid substitution Enhance stability Replacing L-Arginine with D-Arginine. youtube.com
Cyclization Enhance stability and specificity Head-to-tail cyclization of the peptide backbone. nih.gov
N-methylation Enhance stability Methylation of the amide nitrogen. nih.gov
Alanine Scanning Improve specificity Systematically replacing each residue with Alanine to identify key binding residues.

| Peptidomimetics | Enhance stability and bioavailability | Incorporating non-peptidic structures that mimic the peptide's shape. |

Q & A

Q. What frameworks improve reproducibility in peptide synthesis and characterization?

  • Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw MS/HPLC chromatograms in supplemental data. Use blockchain platforms (e.g., Molecule) to timestamp synthetic protocols. Participate in inter-laboratory ring trials to validate methods .

Tables for Methodological Comparison

Technique Application Limitations Key Reference
Tandem MS/MSSequence validationLow sensitivity for hydrophobic peptides
CD SpectroscopySecondary structure analysisRequires high peptide purity
MD SimulationsConformational dynamicsComputational cost for large systems
Conflicting Data Scenario Resolution Strategy Tools/Models
Varied binding affinitiesCross-validate SPR, ITC, and dockingBiacore, MicroCal, AutoDock Vina
Discrepant bioactivityStandardize assays + orthogonal validationBCA assay, ELISA, ANOVA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.